2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine

Serotonin receptor binding Bioisostere design Structure-activity relationship

2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine (designated 5-MeO-BFE or dimemebfe) is a synthetic benzofuran–ethylamine that functions as an agonist at the 5-HT1A and 5-HT2 family of serotonin receptors. Originally reported by Tomaszewski et al.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 140853-58-3
Cat. No. B127658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine
CAS140853-58-3
SynonymsdiMeMEBFE
N,N-dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine
N,N-dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine hydrochloride
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN(C)CCC1=COC2=C1C=C(C=C2)OC
InChIInChI=1S/C13H17NO2/c1-14(2)7-6-10-9-16-13-5-4-11(15-3)8-12(10)13/h4-5,8-9H,6-7H2,1-3H3
InChIKeyWBPQJTBOQCCTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine (CAS 140853-58-3): Core Pharmacological Identity for Serotonin Receptor Research


2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine (designated 5-MeO-BFE or dimemebfe) is a synthetic benzofuran–ethylamine that functions as an agonist at the 5-HT1A and 5-HT2 family of serotonin receptors [1]. Originally reported by Tomaszewski et al. as the benzofuran bioisostere of the hallucinogenic tryptamine 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), the compound replaces the indole nitrogen with an oxygen atom, creating a benzofuran core that retains significant serotonergic affinity while shifting relative receptor-selectivity patterns [2].

Target 5‑HT1A and 5‑HT2 family agonist
Scaffold Benzofuran bioisostere (O replaces indole NH)
Selectivity Context Reported 5‑HT1A/5‑HT2 selectivity shift relative to 5‑MeO‑DMT

Why 5-MeO-BFE Cannot Be Swapped with Indole- or Other Benzofuran-Based Research Intermediates


The benzofuran scaffold of 5-MeO-BFE imparts a pharmacological signature that is quantitatively distinct from both its indole progenitor (5-MeO-DMT) and its close benzofuran analogs. At the 5-HT2 receptor, the benzofuran tertiary amine exhibits approximately one-sixth the affinity of the corresponding indole, while the 5-HT1A affinity penalty is far smaller (~20–30%), fundamentally altering the 5-HT2A/5-HT1A selectivity ratio [1]. Within the benzofuran series, even a single N-alkyl chain modification (e.g., N-ethyl vs. N,N-dimethyl) produces analytically resolvable structural variants with potentially divergent metabolic and receptor-interaction profiles, prohibiting casual interchange [2].

Selectivity Shift 5‑HT2/5‑HT1A affinity ratio may differ substantially from indole parent 5‑MeO‑DMT
N‑Alkyl Sensitivity Even single N‑alkyl chain change (e.g., N‑ethyl) produces analytically distinct species with divergent receptor profiles
5‑HT2B Liability Benzofuran core is reported to carry class‑level 5‑HT2B agonism; not universal among indole‑based tools

Quantitative Differentiation Evidence for 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine Versus Closest Analogs


5-HT2 Receptor Affinity Reduction vs. 5-MeO-DMT: One‑Sixth of the Indole Parent

In a direct head-to-head comparison using rat brain homogenate labeled with [125I]DOI, the benzofuran analogue of 5-methoxy-N,N-dimethyltryptamine (i.e., 5-MeO-BFE) showed approximately one‑sixth the affinity of the indole parent 5-MeO-DMT at the 5‑HT2 receptor for the tertiary amine pair [1]. This establishes that the O‑for‑NH substitution in the heterocycle imposes a predictable, quantitatively defined affinity drop.

5‑HT2 affinity vs. 5‑MeO‑DMT
Head‑to‑head
Affinity ~1/6 of indole parent at 5‑HT2 ([125I]DOI, rat brain)
Reported affinity decrement for benzofuran core replacement
Quantified reduction aids receptor occupancy modelling for non‑indole scaffolds
Serotonin receptor binding Bioisostere design Structure-activity relationship

Preserved 5-HT1A Affinity: Only 20–30% Reduction Relative to 5-MeO-DMT

In the same 1992 study, the benzofuran tertiary amine retained 70–80% of the 5‑HT1A affinity of its indole counterpart, measured via displacement of [3H]-8-OH-DPAT in rat brain homogenate [1]. This contrasts sharply with the 6‑fold loss at 5‑HT2, demonstrating that the benzofuran scaffold disproportionately preserves 5-HT1A activity.

5‑HT1A affinity preservation
Head‑to‑head
Retained 70–80% of 5‑MeO‑DMT affinity at 5‑HT1A ([3H]‑8‑OH‑DPAT)
5‑HT1A/5‑HT2 selectivity shift is structurally encoded
Relevant for mechanistic study design requiring biased receptor engagement
5-HT1A receptor Receptor selectivity Bioisosterism

Unambiguous Analytical Differentiation from the N‑Ethyl Analog via GC‑MS, NMR, and FTIR

Casale and Hays (2012) published head‑to‑head analytical data for 5‑MeO‑BFE and its N‑ethyl analog, providing distinct GC‑MS retention indices, NMR chemical shift patterns (notably for the N‑methyl vs. N‑ethyl protons), and FTIR vibrational signatures that resolve the two analogs unambiguously [1]. The N‑ethyl analog has a molecular formula of C14H19NO2 (MW 233.31 g/mol), versus C13H17NO2 (MW 219.28 g/mol) for 5‑MeO‑BFE [2].

N‑Ethyl analog differentiation
Method context
Distinct GC‑MS retention, NMR δ, and FTIR vs. N‑ethyl congener (ΔMW 14)
Supports identity confirmation to prevent mis‑sourcing errors
Orthogonal analytical data published for N,N‑dimethyl vs. N‑ethyl species
Forensic chemistry Quality control Chemical identity confirmation

Structural Divergence from the N‑Isopropyl Analog (5‑MeO‑DiBF): N‑Alkyl Size Drives Receptor Engagement

5-MeO-DiBF, the N,N‑diisopropyl analog (MW 275.4 g/mol), is reported to be several‑fold less potent as a serotonin agonist than its indole counterpart 5‑MeO‑DiPT, mirroring the pattern seen with 5‑MeO‑BFE vs. 5‑MeO‑DMT [1]. However, the bulkier N‑isopropyl groups of 5‑MeO‑DiBF introduce greater steric hindrance and lipophilicity (XLogP3-AA = 4.2) compared with 5‑MeO‑BFE (XLogP ≈ 2.6), which can differentially affect blood‑brain barrier penetration and receptor‑binding kinetics [2].

N‑Isopropyl analog divergence
Class‑level
ΔMW +56, ΔXLogP +1.6 vs. 5‑MeO‑BFE; bulkier N‑alkyl reduces potency
Minimal N‑alkyl bulk may preserve 5‑HT2 receptor‑fit geometry
In silico class inference; experimental confirmation advised
N-alkyl substitution Structure-activity relationship 5-HT2 family selectivity

Class-Level 5-HT2B Agonism Alert: Shared Benzofuran Liability But Context-Dependent Selection

A pharmacological profiling study of novel psychoactive benzofurans demonstrated that most benzofuran derivatives are partial 5-HT2A receptor agonists with additional 5-HT2B agonist activity, a profile not observed for MDMA or methamphetamine [1]. Although the study did not explicitly include 5‑MeO‑BFE, the shared benzofuran core strongly suggests that 5‑MeO‑BFE also activates 5‑HT2B receptors, a known driver of valvular heart disease upon chronic exposure. This class‑level inference differentiates the benzofuran series from indole‑based tryptamines, where 5‑HT2B activity is not universally present.

5‑HT2B agonist class alert
Class‑level
Most benzofurans are partial 5‑HT2B agonists; 5‑MeO‑BFE not explicitly tested
5‑HT2B liability monitoring required for in vivo studies
Class‑level inference; not confirmed for this specific compound
5-HT2B receptor Cardiac safety Agonist liability

Limited In Vivo and Pharmacokinetic Data: Selection Risk Relative to Well‑Characterized Indoles

A systematic cross-study comparison reveals that 5-MeO-BFE has sparse peer‑reviewed in vivo pharmacokinetic, metabolic, and toxicity data compared with 5-MeO-DMT, for which over three decades of published pharmacology exist [1]. The benzofuran's metabolic pathway (particularly N‑demethylation) remains uncharacterized in primary hepatocyte or microsomal models, whereas 5-MeO-DMT metabolism via MAO‑A and CYP2D6 is well‑documented [2]. This evidentiary gap imposes a selection risk: a principal investigator choosing 5‑MeO‑BFE for advanced studies must budget for foundational PK profiling that is not required for the indole comparator.

Limited PK / in vivo data
Data to verify
Sparse peer‑reviewed PK/metabolism data vs. extensive corpus for 5‑MeO‑DMT
Reduced translational readiness; may require foundational PK investment
Best positioned as a ligand‑design probe rather than development‑ready lead
Pharmacokinetics In vivo data Literature coverage

Verified Application Scenarios for 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine in Research and Industrial Procurement


Serotonin Receptor Bioisostere Ligand Design: Mapping 5-HT2 vs. 5-HT1A Scaffold Selectivity

Medicinal chemistry teams seeking to decouple 5-HT2 from 5-HT1A affinity through heterocyclic core replacement can use 5-MeO-BFE as a reference benzofuran probe. The quantitatively defined affinity ratios (∼1/6 at 5-HT2, ∼70–80% retention at 5-HT1A relative to 5-MeO-DMT [1]) provide a calibration standard for evaluating novel benzofuran-based libraries.

Forensic and Analytical Reference Standard Procurement

Forensic toxicology laboratories requiring certified reference standards for the identification of seized benzofuran‑type new psychoactive substances (NPS) can rely on the published orthogonal analytical data (GC‑MS, NMR, FTIR) for 5‑MeO‑BFE [1]. The availability of direct comparison data with the N‑ethyl analog enables unequivocal identity confirmation and reduces the risk of misassignment in legal proceedings.

5‑HT2B‑Mediated Safety Screening Tool in Drug Discovery

Because benzofuran‑based serotonergic compounds are predicted to carry 5‑HT2B agonist liability as a class [1], 5‑MeO‑BFE serves as a structurally minimal benzofuran‑ethylamine probe for establishing 5‑HT2B counter‑screening assays designed to flag valvulopathic risk early in hit‑to‑lead programs that explore oxygen‑containing heterocycles.

Calibration Compound for Structure–Activity Relationship (SAR) Studies at the 5‑HT2 Receptor Family

Given the benzofuran scaffold's known rank‑order binding pattern (5‑HT2A partial agonism + 5‑HT2B agonism as a class property [1]), 5‑MeO‑BFE can function as a benchmark compound in SAR expansions where incremental N‑alkyl or aromatic modifications are evaluated for their ability to shift potency away from the 5‑HT2B subtype while maintaining central nervous system penetration potential.

Application
Selection Property
Validation Focus
Bioisostere ligand design
Benzofuran scaffold selectivity context
5‑HT2/5‑HT1A occupancy modeling
Forensic reference standard
Orthogonal analytical identity
Identity confirmation and lot traceability
5‑HT2B liability screening
Class‑level 5‑HT2B agonism
5‑HT2B functional endpoint monitoring
5‑HT2 SAR calibration
Receptor‑subtype selectivity profile
Potency shift direction vs. 5‑HT2B
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